Cas no 97233-06-2 (cinnamtannin B1)

cinnamtannin B1 structure
cinnamtannin B1 structure
Product Name:cinnamtannin B1
CAS-nummer:97233-06-2
MF:C45H36O18
MW:864.756554603577
CID:2081364
PubChem ID:46173958
Update Time:2025-04-21

cinnamtannin B1 Chemische en fysische eigenschappen

Naam en identificatie

    • cinnamtannin B1
    • epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
    • epicatechin-(4beta->8,2betaO->7)-epicatechin-(4beta->8)-epicatechin
    • pavetannin B-2
    • Proanthocyanidin-D1 u. D2
    • Proanthocyanidin-D1 u. -D2
    • cinnamtannin D-1
    • CHEMBL1213876
    • DTXSID901098102
    • (2R,3R,4S,,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol
    • SCHEMBL20789227
    • C17632
    • 97233-06-2
    • (2R,3R,4S,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalene-3,5,11,13,15-pentol
    • Q27137646
    • Cinnamtannin D1
    • (1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol
    • Epicatechin(2b->7,4b->8)epicatechin(4b->8)catechin
    • CHEBI:69305
    • C45H36O18
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,,8S,14R,15R)-
    • Inchi: 1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1
    • InChI-sleutel: BYSRPHRKESMCPO-HMQYECKYSA-N
    • LACHT: O1C2C=C(C3=C(C=2[C@H]2C4C(=CC(=CC=4O[C@]1(C1C=CC(=C(C=1)O)O)[C@@H]2O)O)O)O[C@H](C1C=CC(=C(C=1)O)O)[C@@H]([C@H]3C1=C(C=C(C2C[C@@H]([C@@H](C3C=CC(=C(C=3)O)O)OC1=2)O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 864.19016430g/mol
  • Monoisotopische massa: 864.19016430g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 63
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1610
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 320Ų
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited